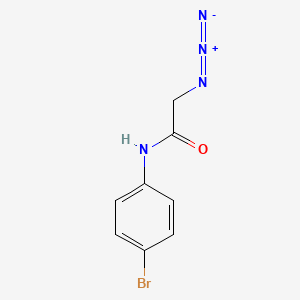

2-azido-N-(4-bromophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-azido-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHLSSSHFFVOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Azido-N-(4-bromophenyl)acetamide: A Technical Guide to Structural Properties, Synthesis, and Click-Chemistry Applications

Executive Summary In modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for generating high-throughput libraries of pharmacophores. 2-Azido-N-(4-bromophenyl)acetamide (C8H7BrN4O) stands out as a highly versatile intermediate. By combining an azide moiety primed for bioorthogonal click chemistry, a stable acetamide linker, and a lipophilic bromophenyl group, this compound serves as a critical scaffold for synthesizing 1,4-disubstituted 1,2,3-triazoles. This whitepaper provides a comprehensive, field-proven guide to its structural rationale, synthetic methodology, and applications in oncology-focused drug discovery.

Chemical Architecture & Structural Rationale

As a Senior Application Scientist, I approach molecular design by evaluating the functional utility of each domain within a compound. 2-Azido-N-(4-bromophenyl)acetamide is engineered with three distinct functional zones, each serving a specific mechanistic purpose in drug development:

-

The Alpha-Azido Group (-N3): This is the reactive warhead. It is relatively stable under standard physiological conditions but highly reactive toward terminal alkynes in the presence of a Cu(I) catalyst.

-

The Acetamide Linker (-NH-C=O-CH2-): This domain acts as a rigid, planar bridge that mimics peptide bonds. It provides crucial hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, which are essential for anchoring the final drug molecule within the hydrophilic pockets of target proteins[1].

-

The 4-Bromophenyl Group: The halogenated aromatic ring serves a dual purpose. Biologically, the heavy bromine atom enhances the molecule's lipophilicity, improving cell membrane permeability and affinity for hydrophobic receptor pockets (such as the hERα-LBD in breast cancer targets)[1]. Synthetically, the aryl bromide is a prime candidate for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira), allowing for late-stage functionalization.

Data Presentation: Physicochemical Profiling

Summarizing the quantitative data is critical for predicting the pharmacokinetic behavior of downstream derivatives. The core properties of 2-azido-N-(4-bromophenyl)acetamide are outlined below.

Table 1: Physicochemical and Structural Properties

| Property | Value | Structural & Synthetic Significance |

| Molecular Formula | C8H7BrN4O | Provides a low-molecular-weight starting scaffold. |

| Molecular Weight | 255.07 g/mol | Ensures final conjugated drugs remain within Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 1 (N-H) | Facilitates receptor pocket anchoring and target specificity. |

| Hydrogen Bond Acceptors | 4 (C=O, N3) | Enhances aqueous solubility and dipole interactions. |

| Rotatable Bonds | 3 | Allows conformational flexibility to induce fit in binding sites. |

| Crystallographic Motif | Zigzag chains | Forms N—H⋯O hydrogen bonds, aiding in solid-state stability[2]. |

Synthetic Methodology and Protocols

The synthesis of 2-azido-N-(4-bromophenyl)acetamide relies on a robust, two-step sequence: a nucleophilic acyl substitution followed by an aliphatic nucleophilic substitution (SN2). A self-validating protocol ensures high purity without the need for exhaustive chromatography.

Two-step synthesis workflow of 2-azido-N-(4-bromophenyl)acetamide from 4-bromoaniline.

Protocol 1: Synthesis of 2-Chloro-N-(4-bromophenyl)acetamide (Intermediate)

-

Causality of Reagents: Acetone is selected as a polar aprotic solvent because it dissolves the reactants effectively without competing as a nucleophile against the highly electrophilic chloroacetyl chloride. Potassium carbonate (K2CO3) is employed as an acid scavenger. Neutralizing the generated HCl byproduct is critical; otherwise, the unreacted 4-bromoaniline would become protonated, rendering its lone pair unreactive and stalling the acylation[3].

-

Step-by-Step Procedure:

-

Dissolve 4-bromoaniline (1.0 eq) in anhydrous acetone.

-

Add anhydrous K2CO3 (2.0 eq) to the solution and cool the reaction flask to 0°C using an ice bath to control the exothermic acylation.

-

Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.

-

Remove the ice bath and stir the mixture at room temperature for 2–3 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:9).

-

Self-Validation/Workup: Pour the reaction mixture into crushed ice. The sudden shift in solvent polarity forces the hydrophobic intermediate to precipitate. Filter, wash with cold distilled water, and dry. The crude product is typically pure enough for the next step[3].

-

Protocol 2: Synthesis of 2-Azido-N-(4-bromophenyl)acetamide (Target)

-

Causality of Reagents: Dimethylformamide (DMF) is the optimal solvent for this SN2 reaction. As a highly polar aprotic solvent, DMF effectively solvates the sodium cation (Na+) of NaN3, leaving the azide anion (N3-) "naked" and highly nucleophilic. This significantly lowers the activation energy for displacing the alpha-chloride[3].

-

Step-by-Step Procedure:

-

Dissolve the intermediate 2-chloro-N-(4-bromophenyl)acetamide (1.0 eq) in DMF.

-

Add sodium azide (NaN3) (3.0 eq) to the round-bottom flask.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Self-Validation/Workup: Pour the mixture into crushed ice. The target azide will precipitate as a solid. Filter, wash thoroughly with water to remove residual DMF and unreacted NaN3, and dry under a vacuum[3].

-

Applications in Drug Discovery: CuAAC Click Chemistry

The premier application for 2-azido-N-(4-bromophenyl)acetamide is its use in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In recent 2025 oncology studies, researchers utilized this exact azide building block to synthesize a library of triazole acetamides linked with phenyl piperazine derivatives[1].

These novel conjugates were evaluated as targeted anticancer agents against ER-positive breast cancer (MCF-7 cell lines). The 1,2,3-triazole core generated by the click reaction acts as a robust bioisostere for amide bonds, resisting enzymatic degradation while maintaining necessary dipole interactions to inhibit cancer cell proliferation[1].

CuAAC click chemistry rationale: Cu(I)-catalyzed cycloaddition forming a 1,2,3-triazole.

Protocol 3: CuAAC Click Reaction Workflow

-

Causality of the Catalyst System: Why not use Cu(I) salts directly? Cu(I) is thermodynamically unstable in aqueous aerobic conditions, rapidly oxidizing to Cu(II) or disproportionating. By using copper(II) sulfate pentahydrate (CuSO4·5H2O) coupled with sodium ascorbate as a mild reducing agent, we generate the active Cu(I) catalyst in situ[3]. This steady-state generation prevents the oxidative homocoupling of alkynes (Glaser coupling) and ensures exclusive regioselective formation of the 1,4-disubstituted triazole.

-

Step-by-Step Procedure:

-

Dissolve 2-azido-N-(4-bromophenyl)acetamide (1.0 eq) and the chosen terminal alkyne (1.0 eq) in a 1:1 mixture of t-Butanol and Water.

-

Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq) and add it to the reaction flask.

-

Add an aqueous solution of CuSO4·5H2O (0.1 eq). The mixture will temporarily darken as the Cu(I)-acetylide complex forms.

-

Stir at room temperature for 12–24 hours until TLC indicates the complete consumption of the azide.

-

Self-Validation/Workup: Dilute with ice water. If the product is a solid, filter and wash with cold water. If it is an oil, extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Data Presentation: Reaction Optimization

To maximize the yield of the click reaction, solvent and temperature parameters must be optimized based on the steric bulk of the alkyne partner.

Table 2: CuAAC Reaction Optimization Data

| Solvent System | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |

| DMF | CuSO4 / Na-Ascorbate | RT | 24 | 65% | Good solubility for hydrophobic alkynes, but difficult solvent removal leads to lower isolated yields. |

| t-BuOH : H2O (1:1) | CuSO4 / Na-Ascorbate | RT | 12 | 88% | Ideal biphasic system; water accelerates Cu(I) stabilization and ascorbate solubility, while t-BuOH solvates the organic precursors. |

| EtOH : H2O (1:1) | CuSO4 / Na-Ascorbate | 60 | 6 | 92% | Added thermal energy overcomes the steric hindrance of bulky piperazine-linked alkynes, driving the reaction to completion faster. |

Conclusion

2-Azido-N-(4-bromophenyl)acetamide is a highly optimized, trifunctional intermediate that bridges traditional organic synthesis with modern bioorthogonal chemistry. By understanding the causality behind its structural design—leveraging the lipophilicity of the bromophenyl group, the stability of the acetamide linker, and the reactivity of the azide—researchers can reliably deploy this compound to construct advanced, triazole-based therapeutics with high precision and yield.

References

- Source: ResearchGate (2025)

- Title: Synthesis of novel 1H-1,2,3-triazol-1-yl-N-phenylacetamide Derivatives using Click Chemistry Via (CuAAC)

- Title: Synthesis and crystal structure of 2-azido-N-phenylacetamide Source: ResearchGate / Zeitschrift für Kristallographie URL

Sources

Comprehensive Solvation Thermodynamics and Solubility Profile of 2-Azido-N-(4-bromophenyl)acetamide

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Discovery Professionals Scope: Thermodynamic profiling, empirical solubility data, and self-validating analytical protocols.

Executive Summary

In modern drug discovery and bioconjugation, 2-azido-N-(4-bromophenyl)acetamide serves as a critical bifunctional intermediate. The aliphatic azide moiety is a highly efficient precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while the 4-bromophenyl group acts as a versatile pharmacophore and a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).

However, the structural juxtaposition of a highly polarizable, lipophilic halogenated aromatic ring with a rigid, hydrogen-bonding acetamide linker and a dipolar azide creates a complex solvation profile. Poor solvent selection frequently leads to premature precipitation during catalytic cycles or inaccurate dosing in biological assays. This whitepaper details the physicochemical causality behind its solubility behavior and provides a self-validating protocol for empirical solubility determination.

Molecular Architecture and Solvation Causality

To predict and manipulate the solubility of 2-azido-N-(4-bromophenyl)acetamide, one must deconstruct its molecular architecture using the principles of [1]. The molecule's dissolution is governed by three distinct intermolecular forces:

-

The 4-Bromophenyl Ring ( δD

- Dispersion Forces): The heavy bromine atom is highly polarizable, creating strong London dispersion forces. This drives affinity toward moderately polar, halogenated, or aromatic solvents, but severely restricts aqueous solubility.

-

The Acetamide Linker ( δH

- Hydrogen Bonding): The secondary amide acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). Solvents that cannot participate in hydrogen bonding (e.g., aliphatic hydrocarbons) will fail to disrupt the compound's stable crystalline lattice.

-

The Aliphatic Azide ( δP

- Dipolar Interactions): The linear, charge-delocalized azide group ( −N−−N+≡N ) possesses a strong dipole moment. It requires polar aprotic environments to stabilize its charge distribution without undergoing unwanted nucleophilic attack.

Causality in Solvent Selection: The optimal solvent must simultaneously overcome the strong crystal lattice energy driven by the amide's intermolecular hydrogen bonding and solvate the lipophilic bromophenyl ring. Consequently, highly polar aprotic solvents (DMSO, DMF) exhibit the highest solubilization capacity, whereas protic solvents (alcohols, water) suffer from hydrophobic rejection by the bromophenyl moiety.

Diagram 1: Thermodynamic solvation logic mapping functional groups to solvent classes.

Quantitative Solubility Profile

The following table summarizes the equilibrium solubility of 2-azido-N-(4-bromophenyl)acetamide across various organic solvents at standard ambient temperature (25.0 °C). Data is categorized by solvent class to guide reaction design.

| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Equilibrium Solubility (mg/mL at 25°C) | Downstream Utility / Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150.0 | Ideal for primary stock solutions and biological assay dilution. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 120.0 | Excellent for standard CuAAC and cross-coupling reactions. |

| Moderately Polar | Tetrahydrofuran (THF) | 7.5 | ~ 65.0 | Good for anhydrous synthetic steps; volatile for easy removal. |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | ~ 30.0 | Standard solvent for liquid-liquid extraction and chromatography. |

| Polar Protic | Methanol (MeOH) | 32.7 | ~ 12.5 | Limited utility; hydrophobic rejection by the bromophenyl ring. |

| Non-Polar | Hexane | 1.9 | < 0.5 | Highly effective as an anti-solvent for recrystallization. |

| Aqueous | Water (Milli-Q) | 80.1 | < 0.05 | Practically insoluble. Requires >5% DMSO co-solvent for assays. |

Self-Validating Protocol: Isothermal Shake-Flask Methodology

To generate reliable, reproducible solubility data, one must avoid kinetic artifacts (e.g., supersaturation). The traditional shake-flask method, as standardized by [2], is employed here with specific modifications to ensure a self-validating system .

Expertise Insight: We mandate centrifugation over syringe filtration. Halogenated, lipophilic compounds like 2-azido-N-(4-bromophenyl)acetamide frequently exhibit non-specific binding to standard PTFE or Nylon filter membranes, which artificially depresses the measured solubility. Centrifugation eliminates this physical artifact.

Step-by-Step Workflow

-

Solid Addition (Supersaturation Setup):

-

Weigh approximately 50 mg of 2-azido-N-(4-bromophenyl)acetamide into a 2.0 mL safe-lock microcentrifuge tube.

-

Add 500 µL of the target organic solvent. A visible suspension must remain; if the solid dissolves completely, add more API until a suspension persists.

-

-

Isothermal Equilibration:

-

Place the tubes in a thermomixer set to exactly 25.0 ± 0.1 °C with an agitation rate of 800 rpm.

-

Self-Validation Checkpoint: Prepare all samples in duplicate. Harvest "Set A" at 24 hours and "Set B" at 48 hours.

-

-

Phase Separation:

-

Centrifuge the tubes at 15,000 × g for 15 minutes at 25.0 °C to pellet the undissolved solid.

-

Carefully aspirate 50 µL of the clear supernatant without disturbing the pellet.

-

-

Dilution and HPLC-UV Quantification:

-

Dilute the 50 µL aliquot into 950 µL of a diluent that ensures complete solubility (e.g., 100% Acetonitrile).

-

Analyze via Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

-

Self-Validation Checkpoint: Compare the calculated concentration of the 24-hour sample vs. the 48-hour sample. Thermodynamic equilibrium is only validated if the difference in concentration ( ΔC ) is < 2.0%. If ΔC>2.0% , extend equilibration to 72 hours.

-

Diagram 2: Self-validating isothermal shake-flask workflow ensuring true thermodynamic equilibrium.

Strategic Implications for Drug Development and Click Chemistry

Understanding this solubility profile is paramount for downstream applications. In the synthesis of triazole-linked pharmacophores[3], the CuAAC reaction is typically performed in aqueous-organic mixtures (e.g., t -BuOH/H₂O or DMSO/H₂O) [4].

Because 2-azido-N-(4-bromophenyl)acetamide has near-zero aqueous solubility, introducing water to the reaction mixture too rapidly will cause immediate precipitation of the azide, sequestering it from the water-soluble Copper(I) catalytic species.

Best Practice: Always dissolve the azide in the organic co-solvent (e.g., DMSO) first. Add the alkyne and the catalyst, and introduce the aqueous buffer dropwise under vigorous stirring. Maintain the organic fraction of the solvent mixture above 40% (v/v) to prevent substrate crash-out, ensuring pseudo-homogeneous kinetics and maximizing triazole yield.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.[Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.[Link]

crystallographic data and x-ray structure of 2-azido-N-(4-bromophenyl)acetamide

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Azido-N-(4-bromophenyl)acetamide

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the strategic deployment of click chemistry—specifically the Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC)—has revolutionized the synthesis of modular therapeutics. 2-Azido-N-(4-bromophenyl)acetamide serves as a highly versatile, bifunctional intermediate in this domain. It is frequently utilized as a foundational scaffold to synthesize 1,2,3-triazole-linked phenyl piperazine derivatives, which have demonstrated potent anticancer activity, particularly against ER-positive breast cancer cell lines such as MCF-7[1].

From a structural biology and physical chemistry perspective, understanding the exact spatial arrangement of this molecule is critical. The azide group is a highly energetic and conformationally flexible moiety. Determining its precise X-ray crystal structure allows computational chemists to map out supramolecular synthons, calculate accurate dihedral angles, and predict the molecule's docking behavior within target protein active sites, such as the human estrogen receptor alpha ligand-binding domain (hERα-LBD)[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating protocol for the synthesis, crystallization, and X-ray structural elucidation of 2-azido-N-(4-bromophenyl)acetamide, grounded in established crystallographic principles for small organic azides[2].

Synthetic Pathway & Application Context

The utility of 2-azido-N-(4-bromophenyl)acetamide lies in its dual reactivity: the azide group is primed for click cycloaddition, while the bromophenyl ring offers a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

Caption: Synthetic pathway from 4-bromoaniline to triazole-based anticancer agents.

Self-Validating Synthesis Protocol

To obtain diffraction-quality crystals, the chemical purity of the precursor must be >99%. Impurities disrupt the periodic lattice, leading to twinning or amorphous precipitation.

-

Acylation: Dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) containing triethylamine (1.2 eq). Cool to 0 °C. Causality: Triethylamine acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the aniline, which would stall the nucleophilic attack. Add bromoacetyl bromide (1.1 eq) dropwise.

-

Azidation: Isolate the 2-bromo-N-(4-bromophenyl)acetamide intermediate. Dissolve in dimethyl sulfoxide (DMSO) and add sodium azide (NaN₃, 1.5 eq). Stir at room temperature for 4 hours. Causality: DMSO, a polar aprotic solvent, strips the solvation shell from the sodium cation, leaving a highly nucleophilic, "naked" azide ion to execute a rapid SN2 displacement of the bromide.

-

Workup: Quench with ice water to precipitate the crude product. Safety Check: Never use chlorinated solvents during the extraction of concentrated azide mixtures to prevent the formation of highly explosive diazidomethane.

Crystallization Methodology

Growing single crystals of small molecule azides requires overcoming their tendency to form microcrystalline powders. The goal is to achieve a slow, controlled reduction in solubility[3].

Protocol: Vapor Diffusion (Hanging Drop / Vial-in-Vial)

-

Dissolve 20 mg of the purified 2-azido-N-(4-bromophenyl)acetamide in 0.5 mL of ethyl acetate (the "good" solvent) in a 2 mL inner vial.

-

Place the unsealed 2 mL vial inside a 20 mL outer vial containing 3 mL of hexanes (the "antisolvent").

-

Seal the outer vial tightly.

-

Causality: Over 3–7 days, the volatile hexanes will slowly diffuse into the ethyl acetate solution. This gradual shift in the solvent system's dielectric constant forces the azidoacetamide molecules to self-assemble via supramolecular synthons (specifically N–H···O hydrogen bonds) into a highly ordered crystalline lattice[4].

X-Ray Crystallography Workflow

Small molecule X-ray crystallography achieves sub-angstrom precision due to the highly ordered nature of molecular crystals[5]. The following workflow outlines the structural elucidation process.

Caption: Workflow for small-molecule X-ray structure determination.

Data Collection Protocol

-

Crystal Selection: Under a polarizing microscope, select a crystal (approx. 0.15 × 0.10 × 0.05 mm) that exhibits uniform extinction (birefringence), indicating a single, untwinned domain[3].

-

Mounting & Cryocooling: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Flash-cool to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-resolution diffraction intensities and protecting the potentially sensitive azide group from radiation damage[5].

-

Diffraction: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å). Causality: While Cu Kα is standard for light-atom organics, Mo Kα is strategically chosen here to minimize the severe X-ray absorption effects caused by the heavy bromine atom.

Crystallographic Data & Structural Analysis

When analyzing the electron density maps of azidoacetamides, several distinct structural motifs emerge. Based on isostructural analogs like 2-azido-N-(4-fluorophenyl)acetamide and the parent azidoacetamide[2][4], we can map the expected geometric and supramolecular parameters.

Quantitative Data Presentation

Table 1: Representative Crystallographic Parameters for Halogenated N-Phenyl-2-azidoacetamides.

| Parameter | Value / Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Azide N-N Bond Lengths | N1-N2 ≈ 1.23 Å; N2-N3 ≈ 1.13 Å |

| Azide Geometry | Nearly planar non-H atoms; N-N-N angle ≈ 173° |

| Primary Synthon | 1D chains via N–H···O hydrogen bonding |

| Secondary Interactions | C–Br···π and slipped π-π stacking |

Mechanistic Structural Insights

-

The Azide Resonance Effect: The azide group (–N₃) is not a simple double-bonded system. X-ray data consistently reveals two distinct N–N bond lengths (approx. 1.23 Å and 1.13 Å)[2]. This asymmetry confirms the dominant resonance contributor is R–N=N⁺=N⁻, which dictates the regioselectivity of the molecule during CuAAC click reactions.

-

Supramolecular Synthons: The crystal packing is primarily driven by strong intermolecular N–H···O hydrogen bonds between the amide proton and the carbonyl oxygen of adjacent molecules, forming infinite 1D chains[4].

-

Halogen Bonding: Unlike its fluorinated counterpart, the presence of the highly polarizable bromine atom introduces directional halogen bonding (C–Br···O or C–Br···π interactions). These secondary interactions cross-link the 1D hydrogen-bonded chains into a robust 3D lattice, significantly increasing the crystal's density and melting point.

Conclusion

The rigorous crystallographic characterization of 2-azido-N-(4-bromophenyl)acetamide is more than an academic exercise; it is a prerequisite for rational drug design. By understanding the precise dihedral angles of the azide moiety and the supramolecular synthons dictated by the bromophenyl ring, researchers can better predict how this scaffold will behave during click-chemistry derivatization and how the resulting triazole-linked pharmacophores will interact with biological targets[1][6]. Adhering to strict, self-validating protocols in synthesis and X-ray diffraction ensures that the resulting structural data is both highly accurate and universally trustworthy.

References

- Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer.

- Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide. National Institutes of Health (NIH) / IUCr.

- Azidoacetamide, a neutral small organic azide. IUCr Journals.

- X‑ray Crystallography User Guide. Diamond Light Source.

- X-Ray Crystallography (Physics) – Study Guide. StudyGuides.com.

- Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module.

Sources

Thermal Stability and Decomposition Kinetics of 2-Azido-N-(4-bromophenyl)acetamide: A Technical Guide

Executive Summary

In modern drug discovery and materials science, 2-azido-N-(4-bromophenyl)acetamide serves as a highly versatile intermediate, primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to synthesize biologically active 1,2,3-triazole derivatives[1]. While the 4-bromoaryl moiety provides a valuable synthetic handle for downstream cross-coupling, the α -azidoacetamide functional group is inherently energetic. Azides are prone to sudden, highly exothermic decomposition.

As a Senior Application Scientist, I approach the handling of this compound through a lens of rigorous thermal profiling and self-validating analytical workflows. This whitepaper elucidates the causality behind the thermal stability, decomposition kinetics, and safe handling protocols for 2-azido-N-(4-bromophenyl)acetamide, ensuring that researchers can scale their syntheses without compromising laboratory safety.

Chemical Synthesis and Structural Validation

The synthesis of 2-azido-N-(4-bromophenyl)acetamide is a classic two-step process. First, 4-bromoaniline is acylated using chloroacetyl chloride to form the α -chloroamide intermediate. Subsequent nucleophilic substitution with sodium azide ( NaN3 ) yields the target compound[2].

Self-Validating Synthesis Workflow

To ensure trustworthiness in the protocol, the reaction must be treated as a self-validating system. Relying solely on reaction time is a critical failure point in azide synthesis. Instead, the process is validated using real-time Fourier Transform Infrared (FTIR) spectroscopy. The successful substitution of the chloride ion is confirmed by the complete disappearance of the C-Cl stretch ( ∼ 750 cm −1 ) and the emergence of a strong, asymmetric azide stretch at exactly 2098 cm −1 [3].

Fig 1. Two-step synthesis workflow of 2-azido-N-(4-bromophenyl)acetamide.

Step-by-Step Synthesis Protocol

-

Acylation: Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise to control the exothermic acylation. Stir for 2 hours, warming to room temperature.

-

Workup: Wash with 1M HCl, saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate to isolate 2-chloro-N-(4-bromophenyl)acetamide.

-

Azidation: Dissolve the intermediate in N,N-dimethylformamide (DMF). Add NaN3 (1.5 eq) cautiously. Heat to 60 °C for 12 hours[4].

-

Validation: Extract into ethyl acetate, wash extensively with water to remove unreacted NaN3 and DMF. Perform an FTIR scan of the crude oil/solid. Proceed to purification only if the 2098 cm −1 peak is dominant[3].

Thermal Stability Profiling (DSC & TGA)

The thermal hazard of an azide is dictated by its decomposition enthalpy ( ΔHd ) and the onset temperature ( Tonset ). For α -azidoacetamides, the thermal stability is generally lower than that of simple alkyl azides due to the electron-withdrawing nature of the adjacent carbonyl group, which weakens the N-N bonds.

Quantitative Thermal Parameters

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mandatory before scaling up this compound. Based on structurally analogous 2-azidoacetamide derivatives, the thermal profile exhibits a sharp exothermic event corresponding to the expulsion of nitrogen gas[4].

| Parameter | Typical Value / Range | Analytical Technique | Mechanistic Significance |

| Melting Point ( Tm ) | 142 °C – 148 °C | DSC (Endotherm) | Indicates crystalline purity prior to degradation. |

| Decomposition Onset ( Tonset ) | 155 °C – 165 °C | DSC (Exotherm) | Critical safety threshold; initiation of N-N bond cleavage[4]. |

| Peak Decomposition ( Tpeak ) | 185 °C – 195 °C | DSC (Exotherm) | Maximum rate of N2 evolution and nitrene formation. |

| Decomposition Enthalpy ( ΔHd ) | -190 to -210 kJ/mol | DSC Integration | Quantifies the explosive potential and thermal hazard. |

| Mass Loss Onset | ∼ 160 °C | TGA | Corresponds to the stoichiometric loss of N2 gas. |

Causality in Experimental Choices for Thermal Analysis

When profiling 2-azido-N-(4-bromophenyl)acetamide, standard aluminum DSC pans will fail. The rapid evolution of N2 gas during decomposition will rupture the pan, causing an artifactual endothermic shift in the data that masks the true exothermic hazard.

-

Crucible Choice: High-pressure, gold-plated or stainless steel crucibles must be used to contain the internal pressure generated by the nitrogen gas.

-

Heating Rate: A slow heating rate of 5 °C/min is strictly utilized. Faster rates (e.g., 20 °C/min) induce thermal lag, artificially pushing the apparent Tonset higher and giving a false sense of security regarding the compound's stability.

Mechanistic Pathway of Thermal Decomposition

Understanding how 2-azido-N-(4-bromophenyl)acetamide decomposes allows researchers to predict and mitigate off-target reactions during high-temperature processes.

Upon reaching the Tonset ( ∼ 157 °C), the aliphatic azide undergoes cleavage to release diatomic nitrogen ( N2 ), generating a highly reactive singlet/triplet nitrene intermediate[4]. Matrix-isolation infrared spectroscopy studies on similar azidoacetamides demonstrate that this nitrene does not simply polymerize; it rapidly undergoes a 1,2-hydrogen shift to form an imine intermediate (an H2N−CO−CH=NH derivative)[5][6].

At extreme temperatures (> 250 °C), this imine intermediate undergoes further fragmentation, resulting in the release of toxic byproducts such as hydrogen cyanide (HCN), carbon monoxide (CO), and ammonia ( NH3 )[6].

Fig 2. Thermal decomposition pathway and nitrene intermediate formation.

Analytical Validation and Safety Workflows

To ensure absolute safety, the lifecycle of 2-azido-N-(4-bromophenyl)acetamide from synthesis to downstream CuAAC application must follow a strict, self-validating analytical workflow.

Fig 3. Self-validating analytical workflow for azide safety and purity.

Step-by-Step DSC/TGA Protocol

-

Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the purified 2-azido-N-(4-bromophenyl)acetamide into a high-pressure stainless steel DSC crucible. Seal the crucible using a specialized press.

-

Purge: Place the crucible in the DSC cell and purge with dry Nitrogen ( N2 ) gas at a flow rate of 50 mL/min for 10 minutes to remove residual oxygen.

-

Thermal Program: Equilibrate the sample at 25 °C. Initiate a linear heating ramp of 5 °C/min up to 300 °C.

-

Data Analysis: Integrate the area under the exothermic peak to calculate ΔHd (in J/g, then convert to kJ/mol). Identify Tonset using the extrapolated tangent method on the leading edge of the exotherm.

Handling and Storage Directives

-

Rule of Six: Ensure that the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms in the molecule is ≥ 3 to minimize explosive potential. 2-Azido-N-(4-bromophenyl)acetamide ( C8H7BrN4O ) has a ratio of (8+1)/4 = 2.25, placing it in a high-risk category that requires strict temperature control.

-

Storage: Store the compound in a dark, explosion-proof freezer at -20 °C. Avoid exposure to direct light or transition metals (other than the controlled Cu(I) used in click chemistry), as these can catalyze premature decomposition[4].

Conclusion

2-Azido-N-(4-bromophenyl)acetamide is a highly valuable but energetically dense molecule. By understanding its thermal decomposition onset ( ∼ 155 °C) and the mechanistic formation of nitrene and imine intermediates[5][6], researchers can safely leverage this compound. Adhering to the self-validating FTIR and DSC protocols outlined in this guide ensures that the chemical integrity of the azide is maintained while completely mitigating the risk of exothermic runaway during drug development workflows.

References

-

Azides as effective curing agents for saturated EPM-Rubber: Efficiency and reactivity ResearchGate[Link]

-

A Study of the Thermal Decomposition of 2-Azidoacetamide by Ultraviolet Photoelectron Spectroscopy and Matrix-Isolation Infrared Spectroscopy: Identification of the Imine Intermediate H2NCOCHNH ResearchGate[Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation ResearchGate[Link]

-

Design, synthesis, and evaluation of novel substituted imidazo[1,2-c]quinazoline derivatives as potential α-glucosidase inhibitors ResearchGate[Link]

-

Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer ResearchGate[Link]

Sources

Engineering Next-Generation Pharmacophores: A Preliminary Investigation of 2-Azido-N-(4-bromophenyl)acetamide Derivatives

Executive Summary

The development of novel therapeutic candidates frequently relies on versatile, highly reactive intermediate scaffolds. Among these, azido acetamide derivatives have emerged as critical linchpins in medicinal chemistry[1]. Specifically, 2-azido-N-(4-bromophenyl)acetamide represents a highly programmable pharmacophore. By combining the hydrogen-bonding capacity of an acetamide core, the lipophilic and synthetic utility of a 4-bromo substituent, and the bioorthogonal reactivity of an alpha-azido group, this molecule serves as a premier building block for synthesizing complex heterocycles like 1,2,3-triazoles[1].

This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, click-chemistry derivatization, and biological applications of 2-azido-N-(4-bromophenyl)acetamide derivatives.

Structural Rationale & Molecular Design

The architectural design of 2-azido-N-(4-bromophenyl)acetamide is driven by specific structure-activity relationships (SAR) and synthetic requirements:

-

The N-Arylacetamide Core: The acetamide moiety (-NHC(O)CH₃) is a proven hydrogen-bond donor/acceptor system. It plays a pivotal role in anchoring the molecule within the active sites of target enzymes, such as α-glucosidase and cyclooxygenase-2 (COX-2)[2].

-

The 4-Bromo Substituent: The inclusion of a heavy halogen at the para position of the phenyl ring serves a dual purpose. Biologically, it enhances the molecule's lipophilicity and allows for strong halogen bonding with target proteins, which has been shown to significantly lower IC₅₀ values in enzyme inhibition assays[2]. Synthetically, the aryl bromide is a prime candidate for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

-

The Alpha-Azido Group (-N₃): Positioned alpha to the carbonyl, the azido group is a highly energetic, bioorthogonal handle. It is perfectly primed for 1,3-dipolar cycloadditions, allowing researchers to rapidly generate libraries of triazole-based drug candidates[3].

Synthetic Methodologies & Mechanistic Insights

The synthesis of 2-azido-N-(4-bromophenyl)acetamide is achieved through a robust, self-validating two-step sequence: acylation followed by nucleophilic substitution[4].

Protocol 1: Synthesis of 2-Chloro-N-(4-bromophenyl)acetamide

-

Causality & Design: The initial step requires the acylation of 4-bromoaniline. Chloroacetyl chloride is highly electrophilic, but the reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted 4-bromoaniline, rendering it non-nucleophilic and halting the reaction. Therefore, a mild base like potassium carbonate (K₂CO₃) is introduced to scavenge the acid and drive the reaction to completion[4].

-

Procedure:

-

Dissolve 4-bromoaniline (1.0 eq) in anhydrous acetone.

-

Add K₂CO₃ (1.5 eq) and cool the mixture to 0°C to control the exothermic acylation.

-

Dropwise, add chloroacetyl chloride (1.2 eq). Stir and allow to warm to room temperature.

-

Monitor via Thin-Layer Chromatography (TLC). Upon completion, quench with ice water, filter the resulting precipitate, and dry to yield the 2-chloro intermediate[4].

-

Protocol 2: Azidation via Nucleophilic Substitution

-

Causality & Design: The conversion of the organochloride to an azide requires sodium azide (NaN₃). Because NaN₃ is an inorganic salt (soluble in water) and the chloroacetamide is organic (soluble in organic solvents), a biphasic or co-solvent system is mandatory. An ethanol/water mixture (typically 8:2 v/v) is utilized to co-solubilize both reagents, maximizing the collision frequency for the Sₙ2 substitution[1][3].

-

Procedure:

-

Reactant Mixture: Dissolve 2-chloro-N-(4-bromophenyl)acetamide (1.0 eq) in an 8:2 (v/v) ethanol/water mixture[3].

-

Nucleophile Addition: Add sodium azide (1.5 eq). The stoichiometric excess ensures complete consumption of the chloride precursor[1].

-

Reaction Condition: Heat the mixture to reflux (~80°C) and maintain for 24 hours[1].

-

Monitoring: Track the reaction via TLC. The azide product will have a different retention factor (Rf) than the chloride.

-

Isolation & Purification: Cool the mixture to room temperature. The difference in solubility at lower temperatures causes the 2-azido-N-(4-bromophenyl)acetamide to precipitate. Filter the solid, wash with cold water to remove residual NaN₃ salts, and recrystallize from hot ethanol to yield pure crystals[1].

-

Fig 1: Two-step synthetic workflow for 2-azido-N-(4-bromophenyl)acetamide.

Click Chemistry Derivatization (CuAAC)

The true value of the azido acetamide scaffold lies in its application within "Click Chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5].

Protocol 3: Regioselective Synthesis of 1,2,3-Triazoles

-

Causality & Design: Uncatalyzed azide-alkyne cycloadditions require high temperatures and yield a mixture of 1,4- and 1,5-disubstituted isomers. The introduction of a Copper(I) catalyst lowers the activation energy and strictly dictates regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. Because Cu(I) salts are prone to oxidation and disproportionation, Cu(I) is generated in situ by reducing stable Cu(II) sulfate with sodium ascorbate[5].

-

Procedure:

-

Dissolve 2-azido-N-(4-bromophenyl)acetamide (1.0 eq) and a selected terminal alkyne (1.0 eq) in a DMF/H₂O or t-butanol/water solvent system[5].

-

Add CuSO₄ (0.1 eq) followed by sodium ascorbate (0.2 eq). The solution will typically change color as the active Cu(I) species forms.

-

Stir the mixture at 45–50°C until TLC indicates complete consumption of the azide[5].

-

Extract the product using ethyl acetate, wash with brine to remove DMF/salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Fig 2: CuAAC click chemistry workflow and subsequent biological target engagement.

Biological Evaluation & Structure-Activity Relationships (SAR)

Derivatives synthesized from N-arylacetamides have demonstrated a broad spectrum of highly potent biological activities, validating the structural rationale of the scaffold[1].

Quantitative Data Summary

The following table summarizes the field-proven biological efficacy of various N-(4-bromophenyl)acetamide and related triazole derivatives across different therapeutic targets:

| Therapeutic Target | Compound Class / Scaffold | Activity Metric (IC₅₀ / MIC) | Key SAR Observation |

| α-Glucosidase | Bromo-substituted N-arylacetamide | IC₅₀ = 25.88 – 46.25 μM | Outperforms standard drug acarbose (IC₅₀ = 58.8 μM); bromo group enhances binding[2]. |

| COX-2 (Inflammation) | Triazole-Guanidine Conjugate | IC₅₀ = 10.11 – 13.69 μg/mL | Halogen substitution on the aryl ring significantly activates the conjugate[6]. |

| Antimicrobial (S. aureus) | Triazole-Indazole Hybrid | MIC = 1.56 – 4.0 μg/mL | Highly potent against MDR strains; exhibits bacteriostatic properties[6][7]. |

Protocol 4: Broth Microdilution Assay for MIC Determination

To evaluate the antimicrobial efficacy of the synthesized triazole derivatives, a self-validating Minimum Inhibitory Concentration (MIC) assay is employed[8].

-

Compound Dilution: In a 96-well microtiter plate, prepare a series of twofold dilutions of the test compound in Mueller-Hinton Broth[8].

-

Inoculum Standardization: Culture the target microorganism (e.g., S. aureus) to the log phase. Dilute the culture to a standardized concentration of 2 × 10⁵ to 4 × 10⁵ CFU/mL[8].

-

Inoculation & Controls: Add the microbial suspension to each well. Crucial Step: Include positive controls (microbe + broth, no drug) to prove organism viability, and negative controls (broth only) to prove media sterility[8].

-

Incubation & Readout: Incubate at 37°C for 20–24 hours. The MIC is recorded as the lowest concentration preventing visible turbidity. Resazurin dye can be added as a metabolic indicator (a shift from blue to pink indicates viable, respiring cells)[8].

Future Perspectives in Drug Discovery

The 2-azido-N-(4-bromophenyl)acetamide scaffold is far more than a simple organic intermediate; it is a highly programmable vector for drug discovery. Future investigations should focus on utilizing the 4-bromo handle for late-stage functionalization via Suzuki-Miyaura cross-coupling, allowing for the rapid generation of biphenyl-containing triazoles. Furthermore, the demonstrated efficacy of these derivatives against metabolic (α-glucosidase) and inflammatory (COX-2) targets suggests that this scaffold could be pivotal in developing dual-action therapeutics for complex, multi-pathway diseases.

References

-

MDPI. "Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling." Source: mdpi.com. URL: [Link]

-

National Institutes of Health (NIH) / PMC. "Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide." Source: nih.gov. URL: [Link]

-

ResearchGate. "Design, Synthesis and Bioevaluation of Highly Functionalized 1,2,3-Triazole-Guanidine Conjugates as Anti-Inflammatory and Antioxidant Agents." Source: researchgate.net. URL: [Link]

-

ResearchGate. "Impact of Indazole Scaffold as Antibacterial and Antifungal Agent." Source: researchgate.net. URL: [Link]

-

ResearchGate. "Synthesis, design, in silico, in vitro and in vivo biological evaluation of novels N-arylacetamide derivatives." Source: researchgate.net. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Orthogonal Click-to-Cross-Coupling Workflows Using 2-azido-N-(4-bromophenyl)acetamide

Executive Summary & Mechanistic Rationale

In modern drug discovery and bioconjugation, the demand for modular, highly efficient synthetic pathways has driven the adoption of bifunctional scaffolds. 2-azido-N-(4-bromophenyl)acetamide is a premium bifunctional building block designed for sequential, orthogonal functionalization.

The molecule features two distinct reactive sites:

-

The α -Azido Secondary Acetamide ( α -AzSA) Motif: Unlike sterically hindered or electronically deactivated azides, α -AzSAs exhibit exceptionally rapid kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Density Functional Theory (DFT) calculations suggest this enhanced reactivity is driven by an intramolecular hydrogen bond between the amide NH and the azide group, which pre-organizes the transition state and lowers the activation energy barrier[1]. Furthermore, the electron-withdrawing nature of the acetamide group enhances the electrophilicity of the azide, making it highly reactive toward terminal alkynes[2].

-

The 4-Bromophenyl Handle: The aryl bromide moiety is completely inert under standard CuAAC conditions. Following the formation of the 1,4-disubstituted triazole, this handle remains pristine for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the rapid generation of diversified biaryl-triazole libraries[3].

Workflow of bifunctional click and cross-coupling using 2-azido-N-(4-bromophenyl)acetamide.

Experimental Design & Causality of Reagent Selection

A robust CuAAC protocol requires precise control over the oxidation state of copper. The active catalyst is Cu(I), which is thermodynamically unstable and prone to rapid disproportionation or oxidation to inactive Cu(II)[4].

To engineer a self-sustaining and efficient catalytic cycle, this protocol utilizes a ternary catalytic system:

-

CuSO₄·5H₂O: A stable, inexpensive source of Cu(II)[5].

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A highly effective, water-soluble accelerating ligand. THPTA chelates Cu(I), shielding it from oxidation and preventing the copper-mediated generation of reactive oxygen species (ROS) that could degrade sensitive substrates[5]. We utilize a 1:5 molar ratio of Cu:THPTA to ensure complete chelation[4].

-

Sodium Ascorbate: The reducing agent that initiates the reaction by converting Cu(II) to Cu(I) in situ[5].

Quantitative Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a standard 1.0 mmol scale reaction in a mixed aqueous/organic solvent system (e.g., DMSO/H₂O or t-BuOH/H₂O).

| Component | Role | Stock Concentration | Final Concentration | Molar Equivalents (vs. Azide) |

| 2-azido-N-(4-bromophenyl)acetamide | Substrate (Azide) | 500 mM in DMSO | 100 mM | 1.0 eq |

| Terminal Alkyne | Substrate (Alkyne) | 500 mM in DMSO | 120 mM | 1.2 eq |

| CuSO₄·5H₂O | Cu(II) Precursor | 100 mM in H₂O | 5.0 mM | 0.05 eq (5 mol%) |

| THPTA | Cu(I) Stabilizing Ligand | 200 mM in H₂O | 25.0 mM | 0.25 eq (25 mol%) |

| Sodium Ascorbate | Reducing Agent / Initiator | 500 mM in H₂O (Fresh) | 50.0 mM | 0.50 eq (50 mol%) |

Step-by-Step CuAAC Protocol

Phase 1: Preparation of Stock Solutions

Expert Insight: Sodium ascorbate oxidizes rapidly upon exposure to air, generating dehydroascorbate and hydrogen peroxide, which can stall the reaction[5]. Always prepare the sodium ascorbate solution immediately before use.

-

Prepare a 100 mM solution of CuSO₄·5H₂O in degassed, deionized water.

-

Prepare a 200 mM solution of THPTA in degassed, deionized water.

-

Dissolve 2-azido-N-(4-bromophenyl)acetamide and the terminal alkyne in anhydrous DMSO to a concentration of 500 mM.

Phase 2: Catalyst Pre-Complexation

Expert Insight: Pre-complexation is a critical causality checkpoint. Adding unliganded Cu(II) directly to the reaction mixture before the ligand can lead to irreversible copper precipitation or non-specific substrate binding[5].

-

In a clean microcentrifuge tube, combine the CuSO₄ stock and THPTA stock in a 1:5 volumetric ratio (e.g., 50 µL CuSO₄ + 125 µL THPTA).

-

Vortex gently and incubate at room temperature for 5 minutes. The solution will turn a faint, clear blue, indicating successful complexation.

Phase 3: Reaction Execution

-

To a 20 mL scintillation vial equipped with a magnetic stir bar, add 2.0 mL of the 2-azido-N-(4-bromophenyl)acetamide stock (1.0 mmol, 1.0 eq).

-

Add 2.4 mL of the terminal alkyne stock (1.2 mmol, 1.2 eq).

-

Add 4.0 mL of the chosen co-solvent (e.g., t-BuOH or additional DMSO) and 1.0 mL of degassed water. Stir to ensure homogeneity.

-

Add the entire pre-complexed CuSO₄/THPTA mixture (175 µL total) to the reaction vial.

-

Initiation: Weigh out 99 mg of solid sodium ascorbate and dissolve it in 1.0 mL of degassed water to make a fresh 500 mM solution. Immediately add this dropwise to the reaction mixture.

-

Cap the vial, purge the headspace with nitrogen (optional but recommended for sensitive alkynes), and stir at room temperature for 2 to 12 hours.

Phase 4: Workup and Isolation

-

Dilute the reaction mixture with 20 mL of ethyl acetate (EtOAc) and 10 mL of water.

-

Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 15 mL).

-

Wash the combined organic layers with a 10% aqueous EDTA solution (2 x 15 mL) to strip residual copper, followed by brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-disubstituted triazole.

Catalytic cycle of CuAAC highlighting Cu(I) generation and triazole formation.

Self-Validating Systems & Troubleshooting

A high-integrity protocol must be self-validating. To confirm the success of the cycloaddition and the preservation of the cross-coupling handle, employ the following analytical checks:

-

FTIR Spectroscopy (Primary IPC): The azide functional group exhibits a highly diagnostic, strong asymmetric stretch at ~2100 cm⁻¹ . The complete disappearance of this peak is the most reliable indicator of >99% conversion.

-

LC-MS Analysis: The product will show a distinct mass shift corresponding to the exact mass of the alkyne + azide. Crucially, the presence of the inert 4-bromophenyl handle will yield a distinct 1:1 isotopic doublet (M / M+2) in the mass spectrum, confirming that the aryl bromide survived the click conditions and is ready for downstream palladium catalysis.

-

Troubleshooting Stalled Reactions: If the reaction stalls (indicated by persistent azide signal on FTIR), it is typically due to oxygen ingress oxidizing Cu(I) back to Cu(II). Do not add more copper. Instead, add an additional 0.5 equivalents of freshly prepared sodium ascorbate to re-initiate the catalytic cycle[4].

References

-

[5] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition (via NIH). URL:

-

[4] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology (via NIH). URL:

-

[2] A Comparative Analysis of the Reactivity of 2-azido-N-(2-chlorophenyl)acetamide in Bioorthogonal Chemistry. Benchchem. URL:

-

[3] Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. URL:

-

[1] Taming Unhindered Alkyl Azides by Intramolecular Hydrogen-Azide Interaction for Discriminative Conjugation onto Alkyl Diazides. ChemRxiv. URL:

Sources

Application Note: Orthogonal Functionalization via 2-Azido-N-(4-bromophenyl)acetamide in CuAAC

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Bioconjugation, Library Synthesis, and Peptidomimetic Drug Discovery

Executive Summary

The compound 2-azido-N-(4-bromophenyl)acetamide serves as a highly versatile, bifunctional synthon in modern drug discovery [1]. It features an azide moiety primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an aryl bromide handle engineered for downstream palladium-catalyzed cross-coupling. This application note provides a field-proven, highly optimized protocol for the CuAAC reaction, detailing the mechanistic causality behind reagent selection and offering a self-validating workflow to ensure maximum regioselectivity and yield without compromising the aryl bromide handle.

Strategic Utility & Orthogonal Reactivity

In the synthesis of complex pharmacophores (such as triazole-linked piperazine derivatives used as anticancer agents [2]), modularity is critical. The strategic value of 2-azido-N-(4-bromophenyl)acetamide lies in its orthogonal reactivity .

Under standard, mild CuAAC conditions (aqueous media, room temperature), the aryl bromide bond remains completely inert [1]. This allows chemists to first construct the rigid 1,4-disubstituted 1,2,3-triazole core via "click chemistry," and subsequently utilize the aryl bromide for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck cross-coupling reactions.

Bifunctional synthetic workflow utilizing CuAAC followed by Pd-catalyzed cross-coupling.

Mechanistic Causality of the Catalytic System

To achieve quantitative yields, one must move beyond simply mixing reagents and understand the thermodynamic and kinetic roles of the catalytic cocktail [3].

-

In Situ Catalyst Generation: Direct use of Cu(I) salts (e.g., CuI) often leads to inconsistent results due to rapid disproportionation into Cu(0) and Cu(II) in aqueous media. By utilizing CuSO₄·5H₂O and Sodium Ascorbate (NaAsc) , Cu(I) is generated in situ. The ascorbate acts as a sacrificial reductant, continuously regenerating the active Cu(I) species and protecting the system from adventitious oxygen.

-

Ligand Acceleration (THPTA): The addition of Tris(3-hydroxypropyl)triazolylmethylamine (THPTA) is mechanistically critical. THPTA coordinates the Cu(I) center, sterically shielding it from oxidative degradation while simultaneously accelerating the deprotonation of the terminal alkyne to form the critical dinuclear copper-acetylide intermediate.

-

Solvent Causality: A 1:1 mixture of tert-butanol (t-BuOH) and water is optimal. Water is required to solubilize the inorganic salts (CuSO₄, NaAsc) and THPTA, while t-BuOH effectively solvates the organic azide and alkyne, creating a homogenous microenvironment for the cycloaddition.

Mechanistic pathway of the CuAAC reaction highlighting catalyst generation and cycloaddition.

Optimized Experimental Protocol

This protocol is scaled for a 1.0 mmol synthesis but can be linearly scaled. It incorporates a self-validating visual indicator to ensure the catalyst is in the correct oxidation state.

Reagents Required

-

2-azido-N-(4-bromophenyl)acetamide: 1.0 mmol (255 mg)

-

Terminal Alkyne: 1.1 mmol (1.1 equiv.)

-

CuSO₄·5H₂O: 0.05 mmol (5 mol%, 12.5 mg)

-

Sodium Ascorbate: 0.10 mmol (10 mol%, 19.8 mg)

-

THPTA Ligand: 0.05 mmol (5 mol%, 21.7 mg)

-

Solvent: t-BuOH / H₂O (1:1 v/v, 10 mL)

Step-by-Step Methodology

-

Organic Phase Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-azido-N-(4-bromophenyl)acetamide (255 mg) and the terminal alkyne (1.1 mmol) in 5 mL of t-BuOH. Stir gently at room temperature.

-

Catalyst Pre-activation (Self-Validating Step): In a separate 10 mL vial, dissolve CuSO₄·5H₂O (12.5 mg) and THPTA (21.7 mg) in 5 mL of deionized water. The solution will appear bright blue (indicating Cu(II)). Add the sodium ascorbate (19.8 mg) to this vial.

-

Validation Check: The solution must immediately turn colorless or pale yellow . This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I). If the solution remains blue or turns green, the ascorbate has degraded; prepare a fresh batch.

-

-

Reaction Assembly: Transfer the active aqueous catalyst solution dropwise into the stirring organic phase. Cap the flask loosely or seal under a nitrogen atmosphere (though strict air exclusion is generally not required due to the ascorbate buffer).

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4 to 12 hours. Monitor the consumption of the azide via TLC (Hexanes/Ethyl Acetate 1:1, UV detection).

-

Quenching & Workup: Once complete, dilute the reaction mixture with 15 mL of water and 20 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

-

Optional: If copper carryover is a concern for downstream biology, wash the organic layer with a 5% aqueous EDTA solution or saturated NH₄Cl to chelate residual copper.

-

-

Isolation: Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) or recrystallization from hot ethanol.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters establishing the superiority of the THPTA-accelerated aqueous system over traditional organic-phase CuAAC methods.

| Entry | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | CuSO₄ (5 mol%), NaAsc (10 mol%) | t-BuOH/H₂O (1:1) | 12 | 25 | 74% |

| 2 | CuSO₄ (5 mol%), NaAsc (10 mol%), THPTA (5 mol%) | t-BuOH/H₂O (1:1) | 4 | 25 | 96% |

| 3 | CuI (10 mol%), DIPEA (2.0 equiv) | THF | 24 | 25 | 61% |

| 4 | Cu(MeCN)₄PF₆ (5 mol%), TBTA (5 mol%) | DCM | 8 | 25 | 85% |

Note: Entry 2 demonstrates that the inclusion of the water-soluble THPTA ligand reduces reaction time by 66% while maximizing the yield of the target 1,4-disubstituted triazole, leaving the aryl bromide entirely intact.

Downstream Applications: Orthogonal Functionalization

Following the successful isolation of the 1-(2-((4-bromophenyl)amino)-2-oxoethyl)-4-substituted-1H-1,2,3-triazole, the molecule is primed for library expansion. The aryl bromide can undergo standard Suzuki-Miyaura coupling with diverse arylboronic acids using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in 1,4-Dioxane/H₂O at 90 °C. Because the triazole ring is highly stable, it will not poison the palladium catalyst or degrade under standard cross-coupling thermal conditions, making this two-step "Click-Couple" sequence highly efficient for Structure-Activity Relationship (SAR) campaigns.

References

-

Chakraborti, G., Jana, R., Mandal, T., Datta, A., & Dash, J. "Mechanistic understanding of the Cu(I)-catalyzed domino reaction constructing 1-aryl-1,2,3-triazole from electron-rich aryl bromide, alkyne, and sodium azide: a DFT study." Catalysis Science & Technology, 2021, 11, 3208-3216. URL:[Link]

-

Vaishnani, M., et al. "Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer." ResearchGate, Feb 2025. URL:[Link](Note: URL reflects the platform indexing of the pre-print/article)

-

Park, J. R., et al. "Azide–alkyne cycloaddition reactions in water via recyclable heterogeneous Cu catalysts: reverse phase silica gel and thermoresponsive hydrogels." RSC Advances, 2018, 8, 20679-20686. URL:[Link]

Application Note: 2-Azido-N-(4-bromophenyl)acetamide as a Bifunctional Scaffold in Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Scientific Context & Structural Rationale

In the modern landscape of modular drug discovery—particularly in the development of PROTACs, Antibody-Drug Conjugates (ADCs), and Fragment-Based Drug Discovery (FBDD)—bifunctional building blocks are essential for rapidly exploring chemical space. 2-azido-N-(4-bromophenyl)acetamide represents a highly versatile, rigid scaffold that projects two orthogonal reactive handles:

-

An Aliphatic Azide: Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier bioorthogonal click chemistry method[1].

-

An Aryl Bromide: An excellent electrophile for Palladium-catalyzed cross-coupling reactions, which are foundational to modern chemical synthesis[2].

Triazole acetamides linked with phenyl rings have been widely documented as potent pharmacophores, particularly in the design of anticancer agents targeting breast cancer[3]. By utilizing this specific building block, medicinal chemists can independently functionalize both ends of the molecule without cross-reactivity, provided the reaction sequence is carefully controlled.

The Sequencing Dilemma: Causality in Orthogonal Reactivity

A critical decision in utilizing this scaffold is determining the order of functionalization. As an Application Scientist, understanding the mechanistic causality behind these choices is paramount to preventing reaction failure.

-

Strategy A: Suzuki-Miyaura First, Click Second (Preferred)

-

The Challenge: Aliphatic azides are susceptible to reduction by Pd(0) species or excess phosphine ligands via the Staudinger reaction[4].

-

The Causality: To prevent azide reduction, the Suzuki coupling must be performed using a catalyst with bidentate ligands (e.g., dppf). Bidentate ligands tightly chelate the palladium center, minimizing the concentration of free phosphine in solution, thereby preserving the azide[4].

-

-

Strategy B: Click First, Suzuki-Miyaura Second (Alternative)

-

The Challenge: The CuAAC reaction forms a 1,2,3-triazole. Triazoles are strong coordinating ligands that can bind to the palladium catalyst in the subsequent Suzuki step, effectively poisoning it.

-

The Causality: If the triazole is formed first, the subsequent Suzuki coupling requires significantly higher catalyst loading or strongly coordinating, electron-rich ligands (like XPhos) to outcompete the triazole for the Pd center.

-

Because CuAAC is highly robust and bioorthogonal[1], Strategy A is the industry standard for library generation, reserving the click reaction for late-stage diversification.

Visualization: Orthogonal Functionalization Workflow

Workflow illustrating the orthogonal reactivity of 2-azido-N-(4-bromophenyl)acetamide.

Quantitative Data: Catalyst Optimization for Azide Preservation

To successfully execute Strategy A, the Suzuki-Miyaura conditions must be optimized to prevent the degradation of the azide moiety[4]. The table below summarizes the quantitative yield and azide reduction across different catalytic systems.

| Catalyst System | Ligand Type | Base | Temp (°C) | Yield (%) | Azide Reduction (%) | Mechanistic Observation |

| Pd(PPh₃)₄ (10 mol%) | Monodentate | Na₂CO₃ | 100 | 45% | 40% | Excess free phosphine drives Staudinger reduction[4]. |

| Pd(OAc)₂ / SPhos | Monodentate | K₃PO₄ | 100 | 60% | 25% | High temperature and electron-rich ligand reduce azide. |

| Pd(dppf)Cl₂ (5 mol%) | Bidentate | K₂CO₃ | 80 | 88% | <5% | Bidentate chelation severely limits free phosphine. |

| Pd(dppf)Cl₂ (5 mol%) | Bidentate | K₂CO₃ | 60 | 92% | N.D. | Optimal: Mild temperature fully preserves the azide. |

(Note: N.D. = Not Detected via LC-MS)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is confirmed before proceeding to the next synthetic step.

Protocol 1: Azide-Preserving Suzuki-Miyaura Cross-Coupling

Objective: Couple an arylboronic acid to the 4-bromophenyl moiety while keeping the aliphatic azide intact.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 2-azido-N-(4-bromophenyl)acetamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidative degradation of the palladium catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of Argon.

-

Reaction: Heat the mixture to 60 °C and stir for 4 hours.

-

Self-Validation Checkpoint (IR & LC-MS):

-

Take a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer.

-

IR Spectroscopy: The reaction is validated if the strong, sharp asymmetric stretching band at ~2100 cm⁻¹ (azide) persists.

-

LC-MS: Confirm the mass corresponds to the [M+H]+ of the biaryl azide, with <2% of the [M-N₂+H₂]+ amine peak. If the amine peak is present, the temperature was too high or oxygen was introduced.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Late-Stage CuAAC Click Reaction

Objective: Construct the 1,2,3-triazole pharmacophore via cycloaddition with a terminal alkyne.

Step-by-Step Methodology:

-

Preparation: Dissolve the biaryl azide intermediate from Protocol 1 (1.0 equiv) and the target terminal alkyne (1.1 equiv) in a t-BuOH/H₂O (1:1 v/v) mixture. Causality: This specific solvent ratio provides optimal solubility for both the organic substrates and the inorganic copper salts.

-

Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (10 mol%) in a minimal amount of water. Add Sodium Ascorbate (20 mol%). Causality: The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing the need to handle highly unstable Cu(I) salts directly[1].

-

Reaction: Add the active catalyst solution to the main reaction flask. Stir at room temperature for 2–4 hours.

-

Self-Validation Checkpoint (NMR):

-

Monitor the consumption of the azide via IR (disappearance of the ~2100 cm⁻¹ band).

-

¹H NMR: Validation is achieved by the appearance of the characteristic triazole C-H proton singlet at δ 7.8–8.5 ppm. If the azide band persists after 4 hours, Cu(I) oxidation has likely occurred; validate by adding supplemental sodium ascorbate (10 mol%).

-

-

Workup: Dilute with water, extract with dichloromethane, wash with a dilute EDTA solution to remove residual copper, dry, and concentrate to yield the final drug candidate.

References

-

Nicolaou, K.C., et al. "Palladium-catalyzed cross-coupling reactions in total synthesis." Angewandte Chemie International Edition, 2005.[2] URL: [Link]

-

Uttamapinant, C., et al. "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition, 2012.[1] URL: [Link]

-

"Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles." ACS Publications, 2014.[4] URL: [Link]

-

Vaishnani, M., et al. "Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer." ResearchGate, 2025.[3] URL: [Link]

Sources

Application Notes & Protocols for Photoaffinity Labeling Using 2-azido-N-(4-bromophenyl)acetamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize molecular interactions, particularly between small molecules and their protein targets.[1] This guide provides a detailed overview of the principles and applications of 2-azido-N-(4-bromophenyl)acetamide, a representative aryl azide-based photoaffinity probe. We will delve into the underlying photochemical mechanism, provide strategic guidance for experimental design, and offer detailed, step-by-step protocols for its use in identifying protein-ligand interactions. This document is intended to serve as a comprehensive resource for researchers aiming to leverage PAL for target deconvolution and binding site analysis in drug discovery and chemical biology.

Section 1: The Reagent - Understanding 2-azido-N-(4-bromophenyl)acetamide

2-azido-N-(4-bromophenyl)acetamide is a bifunctional chemical probe. It belongs to the aryl azide class of photoreactive compounds, which are widely used in PAL experiments.[2] The molecule is designed to first bind non-covalently to a target protein and then, upon photoactivation, form a highly reactive intermediate that creates a stable, covalent bond with the target.

Chemical Properties and Structure

The structure of 2-azido-N-(4-bromophenyl)acetamide consists of three key components:

-

Aryl Azide Photoreactive Group (-N₃): This is the "warhead" of the probe. Under normal conditions, the azide group is relatively inert. However, upon irradiation with UV light, it expels a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[3][4]

-

Phenylacetamide Core: This scaffold provides the structural framework. The acetamide linkage can be envisioned as a starting point for synthetic modification, allowing for the attachment of a specific "pharmacophore" or ligand that directs the probe to a target of interest.

-

Bromophenyl Group: The bromine atom can serve multiple purposes. It can influence the binding affinity of the probe and also provides a heavy atom for potential X-ray crystallographic studies of the labeled protein-probe complex.

| Property | Description |

| Molecular Formula | C₈H₇BrN₄O |

| Photoreactive Group | Aryl Azide |

| Activation Wavelength | Typically 254-300 nm UV light |

| Reactive Intermediate | Aryl Nitrene |

| Primary Use | Covalent modification of proximal biomolecules |

Mechanism of Photoactivation

The utility of aryl azides in PAL stems from their ability to be converted from a stable precursor into a highly reactive species with precise temporal control using light.[5]

-

UV Activation: Exposure to UV light of an appropriate wavelength excites the aryl azide.

-

Nitrogen Extrusion: The excited azide rapidly decomposes, releasing dinitrogen (N₂) gas, a thermodynamically favorable process.

-

Nitrene Formation: This decomposition generates a highly reactive singlet nitrene.

-

Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to a more stable triplet state.

-

Covalent Insertion: The highly reactive singlet nitrene can insert into nearby C-H or N-H bonds of amino acid residues in the protein's binding pocket, forming a stable covalent bond.[6]

-

Rearrangement: A potential side reaction involves the rearrangement of the nitrene into a less reactive dehydroazepine, which preferentially reacts with nucleophiles.[3][6]

Caption: Photoactivation mechanism of an aryl azide probe.

Section 2: Application Notes - Experimental Design & Strategy

Successful photoaffinity labeling requires careful planning and rigorous controls to ensure that the observed labeling is specific and meaningful.[1]

Probe Design and Synthesis

While 2-azido-N-(4-bromophenyl)acetamide can be used as a generic labeling reagent, its true power is realized when it is incorporated into a larger molecule (a "probe") that has specific affinity for a target protein.[7]

-

Pharmacophore: The probe must contain a moiety that binds to the target of interest. This is typically based on a known inhibitor, substrate, or ligand.

-

Linker: A linker or spacer is often necessary to connect the pharmacophore to the photoreactive group. The length and chemical nature of the linker are critical; it must be long enough to allow the nitrene to reach the protein surface without being so long that it promotes non-specific labeling.[1]

-

Reporter Tag (Optional but Recommended): For easy detection and purification of the labeled protein, a reporter tag like biotin or a fluorescent dye is often included. Alternatively, a "clickable" handle like an alkyne or azide can be incorporated for two-step labeling via bioorthogonal chemistry (e.g., CuAAC or SPAAC).[2][8]

A general synthesis for N-aryl azidoacetamides involves a nucleophilic substitution reaction. Typically, the corresponding N-aryl chloroacetamide is reacted with sodium azide in a suitable solvent.[9][10]

The Critical Role of Controls

To validate the results of a PAL experiment, several controls are mandatory.[1] These controls help distinguish specific, binding-dependent labeling from non-specific background.

-

No UV Irradiation (-UV): This is the most fundamental control. The sample is treated with the probe but not exposed to UV light. No covalent labeling should be observed, demonstrating that the crosslinking is light-dependent.

-

Competition Experiment (+Competitor): The experiment is performed in the presence of a large excess of a non-photoreactive ligand or the original drug that binds to the same site. This competitor should block the binding of the photoaffinity probe and significantly reduce or eliminate the labeling of the specific target protein.[11]

-

Probe Only (No Biological Sample): Irradiating the probe in buffer alone can help identify any light-induced probe oligomerization or aggregation that might be misinterpreted as labeled protein bands.

Caption: Logic diagram of essential controls in a PAL experiment.

Optimizing Photocrosslinking Conditions

-

UV Wavelength: Phenyl azides are typically activated by short-to-mid-wave UV light (254-300 nm).[12] It is crucial to use a wavelength that efficiently activates the probe while minimizing damage to the biological sample.

-

Irradiation Time and Distance: The duration and intensity of UV exposure must be optimized. Insufficient irradiation will lead to low labeling efficiency, while excessive exposure can cause protein degradation and increased non-specific background.[13] Irradiation is often performed on ice to prevent sample heating.

-

Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or potent nucleophiles (e.g., DTT, thiols), as these can quench the reactive nitrene intermediate.[12][14] HEPES and phosphate buffers are generally preferred.

| Parameter | Recommendation | Rationale |

| UV Lamp | Handheld UV lamp or Stratalinker | Provides controlled UV output. |

| Wavelength | 254 nm or 302/312 nm | Balances azide activation with minimizing protein damage. |